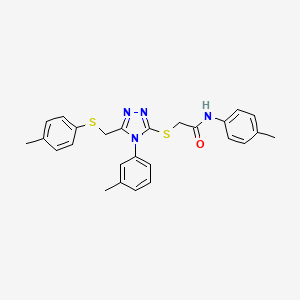![molecular formula C19H21N5O3S B12019276 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 624725-02-6](/img/structure/B12019276.png)
4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend à la fois des groupes éthoxy et hydroxyphényl, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione implique généralement la condensation de la 3-éthoxy-4-hydroxybenzaldéhyde avec des dérivés de l'hydrazine, suivie d'une cyclisation avec des réactifs appropriés pour former le cycle triazole. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage à reflux pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés serait cruciale pour obtenir une efficacité élevée et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux groupes éthoxy et hydroxyphényl.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés du triazole substitués.
Applications de la recherche scientifique
4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant les enzymes ou les récepteurs impliqués dans les processus biologiques critiques, conduisant à ses effets biologiques observés. Des études détaillées sur son affinité de liaison et son interaction avec les molécules cibles sont essentielles pour comprendre pleinement son mécanisme d'action.
Applications De Recherche Scientifique
4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-éthoxy-4-hydroxyphénylacétonitrile
- 4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-1-méthyl-2-quinolinone
- Éthyl 2-[[4-[1-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate
Unicité
Ce qui distingue 4-[(2E)-2-[(3-éthoxy-4-hydroxyphényl)méthylidène]hydrazinyl]-3-(4-éthoxyphényl)-1H-1,2,4-triazole-5-thione des composés similaires est sa combinaison unique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
624725-02-6 |
|---|---|
Formule moléculaire |
C19H21N5O3S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-3-26-15-8-6-14(7-9-15)18-21-22-19(28)24(18)23-20-12-13-5-10-16(25)17(11-13)27-4-2/h5-12,23,25H,3-4H2,1-2H3,(H,22,28)/b20-12+ |
Clé InChI |
GELXSPMEBRVLDA-UDWIEESQSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)O)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019197.png)


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)
![6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12019223.png)
![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)



![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019254.png)

